molecular formula C26H26N4O2 B4756501 6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE

6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE

Cat. No.: B4756501
M. Wt: 426.5 g/mol
InChI Key: NHAWQMWNXYDRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is formed through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Attachment of the Furan Group: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the furan moiety is attached to the piperazine ring.

    Quinoline Synthesis: The quinoline ring is synthesized through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic conditions.

    Final Coupling: The final step involves coupling the quinoline and piperazine intermediates through a condensation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE can be compared with other similar compounds, such as:

    6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Shares the furan moiety but differs in the overall structure and functional groups.

    N-Methyl-1-(pyridin-4-yl)methanamine: Contains the pyridine ring but lacks the quinoline and piperazine components.

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]-(6-methyl-2-pyridin-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-18-6-9-23-21(15-18)22(16-25(28-23)24-5-3-4-10-27-24)26(31)30-13-11-29(12-14-30)17-20-8-7-19(2)32-20/h3-10,15-16H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAWQMWNXYDRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)CC4=CC=C(O4)C)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE
Reactant of Route 2
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6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE
Reactant of Route 3
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6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE
Reactant of Route 4
Reactant of Route 4
6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE
Reactant of Route 5
Reactant of Route 5
6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE
Reactant of Route 6
Reactant of Route 6
6-METHYL-4-{4-[(5-METHYLFURAN-2-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-(PYRIDIN-2-YL)QUINOLINE

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